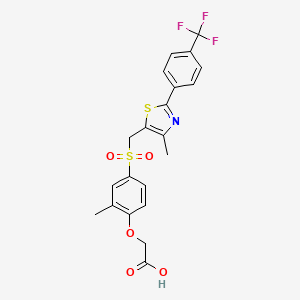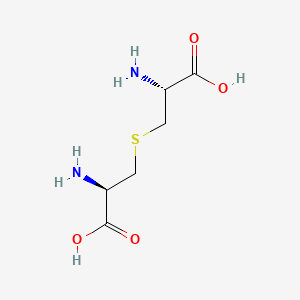
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is a chemical compound with the molecular formula C15H19BrO11 . It is a yellowish-brown solid and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular weight of 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is 455.21 . The molecular formula is C15H19BrO11 , indicating that it contains 15 carbon atoms, 19 hydrogen atoms, one bromine atom, and 11 oxygen atoms.Physical And Chemical Properties Analysis
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is a yellowish-brown solid . It has a melting point of over 130°C . It is slightly soluble in chloroform and ethyl acetate .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate involves the protection of the hydroxyl groups of D-glucuronic acid, followed by bromination and subsequent deprotection to obtain the final product.", "Starting Materials": [ "D-glucuronic acid", "Methyl iodide", "Acetic anhydride", "Pyridine", "Bromine", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of hydroxyl groups of D-glucuronic acid with acetic anhydride and pyridine to obtain D-glucuronic acid tetraacetate", "Bromination of D-glucuronic acid tetraacetate with bromine in acetic acid to obtain 5-Bromo-D-glucuronic acid tetraacetate", "Deprotection of 5-Bromo-D-glucuronic acid tetraacetate with sodium hydroxide in methanol to obtain 5-Bromo-D-glucuronic acid", "Methylation of 5-Bromo-D-glucuronic acid with methyl iodide in the presence of potassium carbonate to obtain 5-Bromo-β-D-glucopyranuronic acid methyl ester", "Acetylation of 5-Bromo-β-D-glucopyranuronic acid methyl ester with acetic anhydride and pyridine to obtain 5-Bromo-β-D-glucopyranuronic acid methyl ester tetraacetate" ] } | |
Número CAS |
65615-69-2 |
Nombre del producto |
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate |
Fórmula molecular |
C₁₅H₁₉BrO₁₁ |
Peso molecular |
455.21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)


